8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include a purine derivative and a pyrazole derivative, which undergo a series of reactions such as alkylation, condensation, and cyclization under controlled conditions. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the methoxybenzyl moiety.
Reduction: Reduction reactions could target the pyrazole ring or the purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, purine derivatives are known for their activity as enzyme inhibitors, antiviral agents, and anticancer compounds. This compound might exhibit similar properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. It might act on specific molecular targets, such as enzymes or receptors, involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. It might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 8-(1H-pyrazol-1-yl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methoxybenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzyl group might enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(4-methoxyphenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-11-9-12(2)25(22-11)18-20-16-15(17(26)21-19(27)23(16)3)24(18)10-13-5-7-14(28-4)8-6-13/h5-9H,10H2,1-4H3,(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJIIRJMQIJEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)OC)C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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